Hydroxyomeprazole
Overview
Description
5'-hydroxyomeprazole is a sulfoxide that is omeprazole in which one of the methyl hydrogens at position 5 on the pyridine ring is substituted by a hydroxy group. It has a role as a drug metabolite. It is a member of benzimidazoles, a member of pyridines, a sulfoxide and an aromatic ether. It is functionally related to an omeprazole.
Mechanism of Action
Target of Action
Hydroxyomeprazole, also known as 5-Hydroxy Omeprazole, primarily targets the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is found in the parietal cells of the stomach and is responsible for the final step in the production of gastric acid .
Mode of Action
this compound, a specific inhibitor of the acid pump in the parietal cell, reduces gastric acid secretion through a highly targeted mechanism of action . It is rapidly acting and provides control through reversible inhibition of gastric acid secretion with once-daily dosing . It is concentrated and converted to the active form in the highly acidic environment of the intracellular canaliculi within the parietal cell, where it inhibits the H+/K+ ATPase .
Biochemical Pathways
The formation of this compound is mainly mediated by the CYP2C19 enzyme, whereas the formation of omeprazole sulfone is mediated by CYP3A4 . The primary route of metabolism for R-omeprazole is the conversion to 5-hydroxyomeprazole by CYP2C19 with some contribution of CYP3A4 . S-omeprazole is converted primarily to 5’O-desmethylomeprazole via CYP2C19 .
Pharmacokinetics
The pharmacokinetics of this compound significantly depend on the CYP2C19 genotype . After single IV administration of racemic omeprazole, the mean area under the plasma concentration-time curve (AUC 0-∞) of R (+)-omeprazole in poor metabolizers (PMs) was significantly higher than that in homozygous extensive metabolizers (hmEMs) and heterozygous EMs (htEMs) .
Result of Action
All pharmacodynamic effects observed can be explained by the effect of this compound on acid secretion . It provides for highly effective inhibition of both basal acid secretion and stimulated acid secretion, irrespective of stimulus .
Action Environment
this compound is a weak base and is concentrated and converted to the active form in the highly acidic environment of the intracellular canaliculi within the parietal cell . This suggests that the environment within the parietal cell plays a crucial role in the action of this compound. Furthermore, the CYP2C19 genotype of an individual can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Hydroxyomeprazole is primarily formed through the metabolic action of the enzyme CYP2C19 . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of various drugs. The formation of this compound is a key step in the metabolic pathway of Omeprazole .
Cellular Effects
The cellular effects of this compound are closely tied to its parent compound, Omeprazole. This inhibition blocks the final step in the production of gastric acid, thereby reducing acid secretion . As a metabolite, this compound is expected to share similar cellular effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CYP2C19 enzyme. The CYP2C19 enzyme catalyzes the hydroxylation of Omeprazole, converting it into this compound . This transformation is a significant part of Omeprazole’s metabolic pathway and plays a crucial role in its pharmacological activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the metabolic activity of the CYP2C19 enzyme . The rate of this compound formation can vary among individuals due to genetic polymorphisms in the CYP2C19 gene . This variability can influence the temporal pattern of this compound levels in the body .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models. Studies on Omeprazole have shown that its effects can vary with different dosages . Given that this compound is a major metabolite of Omeprazole, it is plausible that similar dosage-dependent effects could be observed.
Metabolic Pathways
This compound is part of the metabolic pathway of Omeprazole, which involves several enzymes of the cytochrome P450 family . The primary enzyme responsible for the formation of this compound is CYP2C19 . Other enzymes, such as CYP3A4, also contribute to the metabolism of Omeprazole but to a lesser extent .
Subcellular Localization
Considering its role as a metabolite in the metabolic pathway of Omeprazole, it is likely to be found in the liver cells where the cytochrome P450 enzymes, including CYP2C19, are located .
Properties
IUPAC Name |
[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZHQFXXAAIBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919234 | |
Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92340-57-3 | |
Record name | Hydroxyomeprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92340-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxymethylomeprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092340573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 92340-57-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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